molecular formula C9H5ClFNO B8132416 6-chloro-7-fluoro-1H-indole-3-carbaldehyde

6-chloro-7-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B8132416
M. Wt: 197.59 g/mol
InChI Key: HVUDTQDOEZEEQL-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions, respectively, on the indole ring, and an aldehyde group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-7-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 6-chloro-7-fluoroindole.

    Formylation: The indole undergoes a Vilsmeier-Haack reaction, where it is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 3rd position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors where the starting materials are mixed and reacted under controlled conditions.

    Catalysis: Employing catalysts to enhance reaction rates and yields.

    Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 6-chloro-7-fluoro-1H-indole-3-carboxylic acid.

    Reduction: 6-chloro-7-fluoro-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

6-Chloro-7-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-chloro-7-fluoro-1H-indole-3-carbaldehyde exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular proteins and enzymes, altering their function and leading to various biological effects.

    Molecular Targets: Potential targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and DNA or RNA molecules.

    Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes within cells.

Comparison with Similar Compounds

    6-Chloro-1H-indole-3-carbaldehyde: Lacks the fluorine atom at the 7th position.

    7-Fluoro-1H-indole-3-carbaldehyde: Lacks the chlorine atom at the 6th position.

    1H-indole-3-carbaldehyde: Lacks both chlorine and fluorine atoms.

Uniqueness: 6-Chloro-7-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-7-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDTQDOEZEEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)C=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add phosphorus oxychloride (0.94 g, 6.16 mmol) to DMF (12 mL, cooled in an ice bath) with vigorous stirring. After about 10 minutes, add 6-chloro-7-fluoro indole (0.93 g, 5.6 mmol) in anhydrous DMF (4 mL), stir at 0° C. for 1 hour, warm to room temperature and stir overnight at room temperature (˜16 hrs). Treat with 14.0 mL of 2N NaOH (4 eq.) with vigorous stirring. Heat the reaction to 80° C. for half an hour then cool. Pour the reaction into cold water with vigorous stirring to give a solid. Collect the solid by filtration and dry overnight in a vacuum oven at room temperature, to give the title compound: 1H NMR (300 MHz, CD3COCD3/CDCl3) 7.09 (t, 1H, J=7.7 Hz), 7.83–7.86 (m, 2H), 9.89 (s, 1H). By the method of Example 316 the following compounds were prepared: a) 3-Formyl-5,7-difluoro-1H-indole: 1H NMR (300 MHz, CD3COCD3) 6.98–7.06 (m, 1H), 7.71–7.75 (m, 1H), 8.35 (s, 1H), 10.04 (s, 1H);
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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